molecular formula C5H11CaClNO2P B14069595 Calcium 2-(trimethylammonio)ethyl phosphate chloride

Calcium 2-(trimethylammonio)ethyl phosphate chloride

Cat. No.: B14069595
M. Wt: 223.65 g/mol
InChI Key: ALESPATZLNIRQR-UHFFFAOYSA-M
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Description

Calcium 2-(trimethylammonio)ethyl phosphate chloride, also known as phosphocholine chloride calcium salt tetrahydrate, is a compound with the molecular formula C5H21CaClNO8P. It is a quaternary ammonium salt and a derivative of choline phosphate. This compound is commonly used in research and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 2-(trimethylammonio)ethyl phosphate chloride typically involves the reaction of choline chloride with calcium phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction mixture is then subjected to centrifugal filtration, and the resulting filter cake is washed with purified water. Calcium hydroxide is added to the filtrate to adjust the pH to a range of 9 to 13, followed by further centrifugation and drying to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced filtration techniques to ensure the quality and purity of the final product. The compound is typically produced in bulk quantities and is available in various grades for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Calcium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like silver nitrate and sodium sulfate are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphonate derivatives, while reduction can produce different choline derivatives .

Scientific Research Applications

Calcium 2-(trimethylammonio)ethyl phosphate chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium 2-(trimethylammonio)ethyl phosphate chloride involves its interaction with cellular membranes and signaling pathways. The compound acts as a source of choline, which is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. It also participates in various biochemical pathways, including those involved in neurotransmission and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Choline chloride: A precursor to calcium 2-(trimethylammonio)ethyl phosphate chloride, commonly used in animal feed and as a dietary supplement.

    Phosphatidylcholine: A major component of cell membranes, similar in structure but more complex.

    Calcium phosphate: Used in various applications, including as a dietary supplement and in bone graft materials.

Uniqueness

This compound is unique due to its combination of calcium and choline phosphate, providing both essential nutrients in a single compound. Its ability to participate in various biochemical pathways and its applications in diverse fields make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C5H11CaClNO2P

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C5H11NO2P.Ca.ClH/c1-6(2,3-4-7)5-9-8;;/h7H,3-4H2,1-2H3;;1H/q+1;;/p-1

InChI Key

ALESPATZLNIRQR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)C#P=O.[Cl-].[Ca]

Origin of Product

United States

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